2-METHYL-[4,5'-BIPYRIMIDIN]-6-AMINE
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9N5 |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
2-methyl-6-pyrimidin-5-ylpyrimidin-4-amine |
InChI |
InChI=1S/C9H9N5/c1-6-13-8(2-9(10)14-6)7-3-11-5-12-4-7/h2-5H,1H3,(H2,10,13,14) |
InChI Key |
DURNQAAKCPUUOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C2=CN=CN=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 4,5 Bipyrimidine Frameworks and Their Derivatization
Established Synthetic Pathways for the 4,5'-Bipyrimidine Core
The construction of the 4,5'-bipyrimidine framework is a significant objective in heterocyclic chemistry. Various synthetic routes have been developed, ranging from classical condensation reactions to modern transition metal-catalyzed cross-coupling methods.
Multi-component Cascade Reactions for 4,5-Dihydro-[4,5'-bipyrimidin]-6(1H)-one Derivatives
Multi-component reactions (MCRs) provide an efficient and atom-economical approach to synthesizing complex molecules in a single step, avoiding the need for isolating intermediates. A notable protocol involves a three-component cascade reaction for the synthesis of highly functionalized 4,5-dihydro-[4,5'-bipyrimidin]-6(1H)-ones. nih.govrsc.org
This reaction utilizes 3-formyl-chromones, ethyl 2-(pyridine-2-yl)acetate derivatives, and amidine hydrochlorides. nih.gov By refluxing these substrates in a solvent like acetonitrile or DMF with a base such as cesium carbonate (Cs2CO3), a series of 4,5-dihydro-[4,5'-bipyrimidin]-6(1H)-ones (DBPMOs) can be constructed with good to excellent yields. nih.govrsc.org This one-pot process involves the formation of five bonds and the cleavage of one bond. rsc.orgresearchgate.net Furthermore, the resulting dihydro-bipyrimidinone intermediates can undergo a subsequent metal- and oxidant-free cascade reaction to yield [4,5'-bipyrimidin]-6(1H)-ones (BPMOs). nih.govrsc.orgresearchgate.net This MCR strategy is advantageous for both combinatorial and parallel synthesis of bipyrimidine derivatives. nih.gov
Table 1: Multi-component Cascade Reaction for Bipyrimidine Derivatives
| Reactant 1 | Reactant 2 | Reactant 3 | Base | Solvent | Product Type | Yield |
|---|
Condensation and Cyclization Strategies in Bipyrimidine Synthesis
Classical condensation and cyclization reactions remain fundamental in the synthesis of pyrimidine (B1678525) and bipyrimidine frameworks. The Pinner synthesis, for example, involves the condensation of 1,3-dicarbonyl compounds with amidines to form the pyrimidine ring. mdpi.com This approach can be adapted for more complex structures.
Another versatile method involves the cyclocondensation of β-ketoenamides. nih.gov These intermediates can be prepared through various routes, including multicomponent reactions or oxidative methods. nih.gov The β-ketoenamides can then be cyclized to form highly functionalized 2,2'-bipyridine derivatives. nih.gov For instance, treatment of a β-ketoenamide precursor with ammonium acetate can lead to the formation of a 2-(2-pyridyl)pyrimidine derivative. nih.gov These strategies highlight the flexibility of condensation reactions in building diverse heterocyclic systems.
A novel synthetic route to 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones utilizes 1,3-disubstituted 6-amino uracils as starting materials, with a key hydrazine-induced cyclization step to form the fused pyrimidine ring. nih.gov
Transition Metal-Catalyzed Coupling Approaches to Bipyrimidine Systems
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of biaryl and hetero-biaryl compounds, including bipyrimidines. mdpi-res.comthermofisher.com These reactions offer high efficiency and functional group tolerance. wikipedia.org The most prominent among these are the Suzuki, Stille, and Negishi coupling reactions, predominantly utilizing palladium or nickel catalysts. mdpi-res.comwikipedia.org
The Suzuki-Miyaura coupling is one of the most utilized transition-metal-catalyzed reactions for constructing C(sp²)–C(sp²) bonds, making it highly suitable for bipyridine and bipyrimidine synthesis. mdpi.comacs.org The reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com
The general catalytic cycle consists of three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.orgyoutube.com Pyrimidine-based compounds have been shown to be excellent substrates for Suzuki coupling. mdpi.com For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine can be arylated with various aryl-boronic acids using a Pd(PPh3)4 catalyst to produce novel pyrimidine analogs. mdpi.com The choice of catalyst, base, and solvent system is crucial for optimizing reaction yields and minimizing side reactions like boronic acid decomposition. acs.orgyoutube.com
Table 2: Example of Suzuki Coupling for a Pyrimidine Derivative
| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Yield |
|---|
The Stille coupling reaction pairs an organic halide or triflate with an organotin compound (organostannane) and is catalyzed by palladium. mdpi.com This method is known for its high reactivity and tolerance of a wide array of functional groups. mdpi.commdpi.com It has been successfully employed for the synthesis of various bipyridine and bipyrimidine structures. mdpi.comnih.gov For instance, the selective stepwise functionalization of 5,5'-dibromo-2,2'-bipyridine can be achieved through consecutive Stille couplings. nih.gov
A significant drawback of the Stille coupling is the toxicity and hazardous nature of the organostannane reagents and byproducts. mdpi.com Despite this, its high reactivity makes it a valuable tool, sometimes succeeding where other methods like Suzuki coupling may not be as effective. mdpi.com A water-soluble PdCl2(NH3)2/cationic 2,2′-bipyridyl system has been developed as a highly efficient and reusable catalyst for Stille coupling in water, offering a more environmentally friendly approach. mdpi.com
The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is highly regarded for its powerful ability to form C-C bonds with high yields, under mild conditions, and with excellent functional group tolerance. orgsyn.orgorgsyn.org It allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org
The Negishi coupling is a common and efficient method for preparing bipyridine derivatives and can be extended to bipyrimidine synthesis. mdpi.comorgsyn.org For example, pyridyl zinc halides can be coupled with various halogen-substituted heterocycles. orgsyn.orgorgsyn.org The required organozinc reagents can be generated in situ, and the reaction demonstrates impressive tolerance to functional groups such as esters, nitriles, and amines. orgsyn.org While not as widely used in industry as the Suzuki reaction due to the sensitivity of organozinc reagents, it remains a cornerstone of complex molecule synthesis in research. wikipedia.org
Table 3: Overview of Transition Metal-Catalyzed Coupling Reactions for Bipyrimidine Synthesis
| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Suzuki | Organoboron (e.g., boronic acid) | Low toxicity of reagents, commercially available reagents, stable reagents | Potential for boronic acid decomposition |
| Stille | Organotin (organostannane) | High reactivity, excellent functional group tolerance | High toxicity of tin compounds |
| Negishi | Organozinc | High yields, mild conditions, broad scope (sp³, sp², sp) | Air and water sensitivity of zinc reagents |
Ullmann Coupling and Homocoupling Reactions in Bipyrimidine Synthesis
The Ullmann reaction, first reported in 1901, is a classic method for forming aryl-aryl bonds through the copper-mediated coupling of aryl halides. wikipedia.org This reaction has been adapted for the synthesis of symmetrical bipyrimidines, representing a valuable technique for constructing the core framework. mdpi.com The traditional Ullmann reaction often requires harsh conditions, such as high temperatures (frequently over 200°C) and stoichiometric amounts of copper, which can limit its utility and substrate scope. wikipedia.orgmdpi.com The reaction is typically more effective for electron-deficient aryl halides. wikipedia.org
The mechanism is believed to involve the formation of an organocopper compound, which then undergoes nucleophilic aromatic substitution with another aryl halide molecule. wikipedia.org An alternative pathway involves an oxidative addition/reductive elimination sequence, though this is less common for copper, which rarely achieves the necessary Cu(III) oxidation state. wikipedia.orgorganic-chemistry.org
Modern advancements have introduced more moderate conditions and expanded the reaction's applicability. The use of palladium and nickel catalysts, in addition to copper, has been shown to be effective. wikipedia.org Bimetallic systems, such as employing a catalytic amount of palladium acetate with stoichiometric copper powder, have demonstrated good tolerance for various functional groups under milder conditions. mdpi.com Heterogeneous catalysts, including bimetallic gold-palladium alloy nanoclusters, have also been developed for Ullmann coupling. mdpi.com Nickel-catalyzed enantioselective Ullmann coupling reactions have been developed for creating axially chiral biaryl compounds, showcasing the versatility of this reaction type. nih.gov
Table 1: Comparison of Catalytic Systems in Ullmann-type Homocoupling Reactions
| Catalyst System | Typical Substrates | Reaction Conditions | Advantages/Disadvantages |
|---|---|---|---|
| Stoichiometric Copper | Electron-deficient aryl halides | High temperatures (>200°C) | Harsh conditions, erratic yields, classic method. wikipedia.org |
| Pd(OAc)₂ / Copper Powder | Bromopyridines | Relatively mild | Good functional group tolerance. mdpi.com |
| NiCl₂(PPh₃)₂ / Zn | Chloropyrimidines | 50°C, inert atmosphere | Effective for hindered substituents. scispace.com |
C-H Functionalization Approaches in Bipyrimidine Construction
Direct C-H functionalization has emerged as a powerful and efficient strategy in organic synthesis, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.org This approach allows for the direct formation of C-C or C-heteroatom bonds by activating otherwise inert C-H bonds. In the context of bipyrimidine synthesis, C-H functionalization can be used to either form the bipyrimidine core itself or to introduce substituents onto a pre-existing ring system.
Palladium-catalyzed dehydrogenative coupling of unfunctionalized pyridines has been reported for the synthesis of 2,2'-bipyridyls, a reaction that can be conceptually extended to pyrimidine systems. nih.gov This method often involves a Pd(II)/Pd(IV) or Pd(0)/Pd(II) catalytic cycle and can be highly regioselective. nih.govrsc.org For instance, strategies have been developed for the arylation and olefination at the C5-position of N-(alkyl)pyrimidin-2-amine cores. rsc.org
A significant challenge in C-H functionalization is controlling regioselectivity, as complex molecules often possess multiple C-H bonds that could potentially react. acs.org Directing groups are commonly employed to guide the metal catalyst to a specific C-H bond, often at the ortho-position. However, methods for functionalizing more distal positions, such as meta and para, are also being developed and are of significant interest. nih.gov For N-heterocycles like pyrimidine, the C2 position is often readily functionalized due to its proximity to the nitrogen atom, but selective functionalization of other positions is more challenging and an active area of research. nih.gov
Targeted Synthesis of 2-METHYL-[4,5'-BIPYRIMIDIN]-6-AMINE and Structural Analogues
The synthesis of a specifically substituted molecule like this compound requires a strategy that can build the bipyrimidine skeleton and ensure the correct placement of the methyl and amine groups. This can be achieved either by coupling two pre-functionalized pyrimidine rings or by functionalizing a completed bipyrimidine core.
Strategies for Regioselective Installation of Methyl and Amine Functionalities
Achieving the desired regiochemistry is paramount in the synthesis of substituted bipyrimidines. The installation of methyl and amine groups onto a pyrimidine ring can be accomplished through various established synthetic routes.
Installation of the Amine Group: The 6-amino group on a pyrimidine ring is often introduced by starting with a corresponding 6-halopyrimidine (typically chloro) and performing a nucleophilic aromatic substitution (SNAr) with ammonia or a protected amine equivalent. Another common precursor is a 6-hydroxypyrimidine (or its tautomer, a pyrimidin-6-one), which can be converted to the 6-chloro derivative using reagents like phosphorus oxychloride (POCl₃) before substitution. nih.gov
Installation of the Methyl Group: The 2-methyl group can be incorporated by starting with a precursor that already contains this functionality. For example, the condensation reaction to form the pyrimidine ring can utilize acetamidine, which provides the C2 carbon and the attached methyl group.
Regioselective Synthesis: Multi-component reactions offer an efficient pathway for constructing highly functionalized pyrimidine rings in a single step with high regioselectivity. nih.govnih.gov For instance, a three-component reaction involving α,β-unsaturated aldehydes, a 1,3-dicarbonyl compound, and an aminouracil can yield pyrimidine-fused systems regioselectively. nih.gov While not directly applicable to the target molecule, these methods highlight the power of convergent strategies in controlling substituent placement. Radical cascade reactions have also been developed for the regio- and stereoselective construction of N-containing polycyclic skeletons. rsc.org
Synthetic Routes to Specific this compound Derivatives and Analogues
A plausible synthetic approach to this compound would involve a metal-catalyzed cross-coupling reaction. One potential route is outlined below:
Route A: Suzuki or Stille Coupling Approach
Synthesis of Pyrimidine Half 1: Prepare 6-chloro-2-methylpyrimidine. This can be synthesized from 2-methylpyrimidine-6(1H)-one by treatment with a chlorinating agent like POCl₃. The starting pyrimidinone can be formed from the condensation of ethyl acetoacetate and acetamidine.
Synthesis of Pyrimidine Half 2: Prepare 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (a pyrimidine boronic ester). This can be achieved via an Iridium-catalyzed C-H borylation of pyrimidine or through a lithium-halogen exchange of 5-bromopyrimidine followed by reaction with an appropriate borate ester.
Coupling: Perform a Suzuki cross-coupling reaction between 6-chloro-2-methylpyrimidine and the pyrimidine boronic ester using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to form 2-methyl-6-chloro-[4,5'-bipyrimidine].
Amination: The final step would be the nucleophilic substitution of the chloro group with ammonia (amination) under elevated temperature and pressure to yield the target compound, this compound.
An alternative involves the synthesis of 2-methyl-6-aminopyrimidine-4-boronic acid and coupling it with 5-halopyrimidine. The synthesis of related 2-aminopyrimidine (B69317) derivatives has been explored, providing foundational chemistry for such approaches. rsc.org
Optimization of Reaction Conditions and Yields in Bipyrimidine Synthetic Chemistry
Optimizing reaction conditions is a critical step to ensure a synthetic route is efficient, scalable, and cost-effective. prismbiolab.com This process involves systematically varying parameters such as catalyst, solvent, base, temperature, and reaction time to maximize product yield and purity while minimizing side reactions. nih.gov
Traditional and Modern Optimization Methods: Traditionally, optimization is performed via a one-factor-at-a-time approach, which can be inefficient and may not reveal interactions between different variables. prismbiolab.com Modern approaches frequently use statistical methods like Design of Experiments (DoE), which allows for the simultaneous variation of multiple factors to build a predictive model of the reaction space. prismbiolab.com
In the context of the cross-coupling reactions used for bipyrimidine synthesis, key parameters to optimize include:
Catalyst System: The choice of metal (Pd, Ni, Cu), ligands, and pre-catalyst can dramatically affect reaction outcomes. For example, in Suzuki couplings, phosphine ligands of varying steric bulk and electron-donating properties are screened.
Solvent and Base: The polarity of the solvent and the strength and nature of the base are crucial. A common combination for Suzuki reactions is a mixture of an organic solvent like dioxane or toluene with an aqueous solution of a base like K₂CO₃ or Cs₂CO₃.
Temperature: Reaction rates are highly sensitive to temperature. Microwave-assisted synthesis has been shown to significantly shorten reaction times and improve yields in the synthesis of pyrimidine-fused heterocycles. nih.gov
Recently, machine learning and other heuristic algorithms have been employed to guide reaction optimization. beilstein-journals.orgrsc.org These data-driven approaches can predict optimal conditions based on large datasets of previously run reactions, potentially accelerating the discovery of high-yield conditions for novel syntheses. nih.gov
Table 2: Key Parameters for Optimization in Bipyrimidine Synthesis via Cross-Coupling
| Parameter | Variables to Consider | Potential Impact on Reaction |
|---|---|---|
| Catalyst | Metal (Pd, Ni, Cu), Ligands (e.g., phosphines, carbenes), Catalyst Loading | Activity, selectivity, functional group tolerance, cost. |
| Solvent | Polarity (e.g., Toluene, Dioxane, DMF), Protic/Aprotic, Aqueous/Anhydrous | Reagent solubility, reaction rate, catalyst stability. |
| Base | Type (e.g., K₂CO₃, CsF, K₃PO₄), Strength, Concentration | Activation of boronic acid/ester, catalyst performance. |
| Temperature | Conventional heating, Microwave irradiation | Reaction rate, side product formation, reaction time. |
| Reactants | Nature of leaving group (Cl, Br, I, OTf), Boron reagent (acid vs. ester) | Rate of oxidative addition, transmetalation efficiency. |
Advanced Spectroscopic Characterization Techniques for Aminobipyrimidines
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-METHYL-[4,5'-BIPYRIMIDIN]-6-AMINE Systems
NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign the proton and carbon signals unambiguously.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. In a typical analysis of an aminobipyrimidine, the aromatic region of the spectrum is of particular interest. For this compound, the protons on the two pyrimidine (B1678525) rings will exhibit distinct chemical shifts due to their different electronic environments.
The protons of the amino group (-NH₂) typically appear as a broad singlet. semanticscholar.orgresearchgate.net The methyl group (-CH₃) protons will also produce a singlet, generally in the upfield region of the spectrum. The protons on the bipyrimidine core will appear as doublets, triplets, or multiplets depending on their coupling with neighboring protons. The exact chemical shifts can be influenced by the solvent used and the concentration of the sample. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-5 | 7.50 - 7.70 | Singlet |
| Aromatic Protons | 6.50 - 8.00 | Multiplet |
| Amino Protons (-NH₂) | 5.00 - 5.30 | Broad Singlet |
| Methyl Protons (-CH₃) | 2.20 - 2.40 | Singlet |
Note: These are predicted values based on similar aminopyrimidine and methylpyridine structures. Actual values may vary. semanticscholar.orgchemicalbook.com
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms in the pyrimidine rings are particularly informative for confirming the substitution pattern.
The carbon atoms directly bonded to nitrogen atoms will appear at lower field (higher ppm values) compared to the other carbon atoms in the rings. The methyl carbon will have a characteristic upfield chemical shift. The chemical shifts of the bipyrimidine framework are influenced by the electronic effects of the amino and methyl substituents. researchgate.netchemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | ~163 |
| C4 | ~160 |
| C5 | ~105 |
| C6 | ~165 |
| Bipyrimidine Ring Carbons | 120 - 160 |
| Methyl Carbon (-CH₃) | 20 - 25 |
Note: These are predicted values based on data for aminopyrimidines and related heterocyclic systems. Actual values may vary. researchgate.netajol.info
For a molecule with multiple aromatic protons and carbons, 1D NMR spectra can be complex due to overlapping signals. Two-dimensional (2D) NMR techniques are invaluable for resolving these ambiguities and establishing connectivity. numberanalytics.comwikipedia.orgemerypharma.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to trace the proton-proton connectivities within each pyrimidine ring of this compound. numberanalytics.comemerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC is crucial for assigning the carbon signals based on the already assigned proton signals. wikipedia.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for establishing the connectivity between the two pyrimidine rings and for confirming the positions of the methyl and amino substituents on the bipyrimidine framework. numberanalytics.com
By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved.
Infrared (IR) Spectroscopy for Functional Group Identification in this compound
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amino group, the methyl group, and the aromatic bipyrimidine core.
The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. researchgate.net The C-H stretching vibrations of the methyl group and the aromatic rings are expected in the 2850-3100 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyrimidine rings will give rise to a series of sharp bands in the 1400-1600 cm⁻¹ range. The N-H bending vibration of the amino group is usually observed around 1600 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (Amino) | 3450 - 3180 |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C-H Stretch (Methyl) | 2960 - 2850 |
| C=N and C=C Stretch (Pyrimidine Rings) | 1600 - 1400 |
| N-H Bend (Amino) | ~1620 |
Note: These are predicted values based on general IR correlation tables and data for similar compounds. researchgate.netchemicalbook.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of Bipyrimidine Compounds
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which can be used to confirm its molecular formula.
The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺). The fragmentation pattern observed in the mass spectrum can provide valuable structural information. The fragmentation of bipyrimidine compounds often involves the cleavage of the bond between the two pyrimidine rings and the loss of small neutral molecules or radicals from the substituents. nist.govnist.govnih.gov
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment |
| 187 | Molecular Ion [M]⁺ |
| 172 | [M - CH₃]⁺ |
| 171 | [M - NH₂]⁺ |
| 158 | Bipyrimidine radical cation |
Note: The molecular weight of this compound is 187.21 g/mol . The fragmentation pattern is a prediction based on the general fragmentation of aromatic amines and methyl-substituted heterocycles.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Bipyrimidine Electronic Structure Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions within the bipyrimidine chromophore.
The position and intensity of these absorption bands are sensitive to the substitution pattern on the bipyrimidine rings. The amino and methyl groups, as auxochromes, can cause a shift in the absorption maxima (λ_max) compared to the unsubstituted bipyrimidine. The spectrum of bipyridine and its derivatives often shows intense absorptions in the UV region. nist.govresearchgate.netrsc.org
Table 5: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent
| Transition Type | Predicted λ_max (nm) |
| π → π | 250 - 290 |
| n → π | 310 - 350 |
Note: These are predicted values based on the UV-Vis spectra of bipyridine and substituted pyrimidines. The exact values will depend on the solvent used. nist.govnist.gov
Mechanistic Investigations of 2 Methyl 4,5 Bipyrimidin 6 Amine Reactivity
Elucidation of Reaction Mechanisms in Bipyrimidine Core Formation
The construction of the bipyrimidine core is a pivotal step in the synthesis of 2-METHYL-[4,5'-BIPYRIMIDIN]-6-AMINE and its analogs. Various synthetic strategies have been developed, each proceeding through distinct mechanistic pathways.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for constructing C-C and C-N bonds in heteroaromatic systems like pyrimidines. acs.orgnih.govnih.gov The electron-deficient nature of the pyrimidine (B1678525) ring makes it susceptible to attack by nucleophiles, especially when activated by electron-withdrawing groups or when a good leaving group is present. mdpi.comstackexchange.com
In the context of bipyrimidine synthesis, an SNAr reaction might involve the attack of a pyrimidine-based nucleophile on an activated halopyrimidine. The mechanism typically proceeds through a two-step addition-elimination sequence. chemistrysteps.comyoutube.comlibretexts.org First, the nucleophile adds to the pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.com Subsequently, the leaving group is expelled, restoring the aromaticity of the ring. chemistrysteps.com
The regioselectivity of SNAr on the pyrimidine ring is a key consideration. Generally, the C4 and C6 positions are more activated towards nucleophilic attack than the C2 position due to greater resonance stabilization of the Meisenheimer intermediate. stackexchange.com However, the presence of substituents can influence this selectivity.
A notable application of SNAr in a related system involves the use of pyridyl pyrimidylsulfones as latent pyridyl nucleophiles in palladium-catalyzed cross-coupling reactions. acs.org This method proceeds via an in situ generated sulfinate through an SNAr process, which then participates in a desulfinative cross-coupling. acs.org
The addition-elimination mechanism is a cornerstone of many heterocycle syntheses, including those leading to pyrimidine and bipyrimidine structures. chemistrysteps.comlibretexts.org This pathway is not limited to SNAr reactions and can be observed in various condensation and cyclization reactions.
For instance, the synthesis of pyrimidines can involve the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. The initial step is often a nucleophilic addition of the amidine to a carbonyl group, followed by an intramolecular cyclization and subsequent elimination of water to form the pyrimidine ring.
While ionic mechanisms like SNAr are common, radical pathways can also play a significant role in the formation of C-C bonds between aromatic rings. rsc.org Radical reactions can be initiated by various means, including thermal or photochemical methods, and often involve radical initiators like AIBN. libretexts.org
For example, the Suzuki coupling involves the reaction of an organoboron species with a halide in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle. youtube.com
Table 1: Key Steps in the Suzuki-Miyaura Coupling Catalytic Cycle
| Step | Description |
| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-halogen bond of the pyrimidine halide, forming a Pd(II) complex. youtube.com |
| Transmetalation | The organic group from the organoboron reagent is transferred to the Pd(II) complex, displacing the halide. wikipedia.org |
| Reductive Elimination | The two organic groups on the Pd(II) complex couple and are eliminated to form the bipyrimidine product, regenerating the Pd(0) catalyst. youtube.com |
This table is based on generally accepted mechanisms of Suzuki-Miyaura cross-coupling reactions. wikipedia.orgyoutube.com
Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules like polyheterocycles from simple starting materials in a single pot. rsc.orgrsc.org These reactions often involve a cascade of sequential transformations, including condensation, addition, and cyclization steps. rsc.orgnih.gov
The synthesis of pyrimidine-containing polyheterocycles can be achieved through MCRs. rsc.orgnih.gov For example, a common approach involves the reaction of a β-dicarbonyl compound, an aldehyde, and a urea (B33335) or amidine derivative. The mechanism typically starts with a Knoevenagel condensation between the aldehyde and the dicarbonyl compound, followed by a Michael addition of the urea/amidine and subsequent intramolecular cyclization and dehydration to afford the pyrimidine ring fused to other heterocyclic systems. nih.gov
Functionalization Reactions of the Amine Group within Bipyrimidine Scaffolds
The amine group at the 6-position of the this compound scaffold is a key site for further molecular diversification. Its nucleophilic character allows for a variety of functionalization reactions.
Common reactions include acylation, sulfonylation, and alkylation, which can occur at the exocyclic amino group. researchgate.net The reactivity can be influenced by the electronic properties of the bipyrimidine system and the reaction conditions. For instance, in related 2-aminopyrimidine (B69317) systems, direct C-H amination has been achieved, showcasing the versatility of functionalizing this class of compounds. nih.govresearchgate.net
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful method for forming C-N bonds and can be applied to introduce or modify amine functionalities on heteroaromatic rings. youtube.com This reaction involves the coupling of an amine with an aryl halide in the presence of a palladium catalyst and a strong base. youtube.com
Late-stage functionalization of complex amines is a significant application of such methodologies, allowing for the introduction of diverse functionalities into medicinally relevant molecules. acs.org
Reactivity of the Methyl Substituent in this compound Derivatives
The methyl group at the 2-position of the bipyrimidine core, while generally less reactive than the amine group, can also participate in certain chemical transformations. Its reactivity is often enhanced by the electron-withdrawing nature of the pyrimidine rings.
In related methyl-substituted pyridine (B92270) and bipyridine systems, the methyl group can be a precursor for further functionalization. researchgate.netorgsyn.orgorgsyn.org For instance, it can be halogenated to form bromomethyl or chloromethyl derivatives, which are valuable intermediates for subsequent nucleophilic substitution reactions. orgsyn.org
The acidity of the methyl protons can be increased by the adjacent nitrogen atoms in the pyrimidine ring, making it susceptible to deprotonation by a strong base. The resulting carbanion can then react with various electrophiles. For example, in the synthesis of 2-amino-4-methylpyridine (B118599) analogues, the methyl group can be modified through reactions involving metallation followed by quenching with an electrophile. nih.gov
In some cases, the methyl group can direct or influence the regioselectivity of reactions on the pyrimidine ring. The steric and electronic effects of the methyl group can play a subtle but important role in controlling the outcome of synthetic transformations. nih.gov
Regioselectivity and Stereoselectivity in 4,5'-Bipyrimidine Transformations
The regioselectivity of reactions involving this compound is primarily governed by the electronic properties of the two interconnected pyrimidine rings and the steric hindrance imposed by the substituents. The presence of the electron-donating 6-amino and 2-methyl groups on one of the pyrimidine rings renders it more electron-rich compared to the unsubstituted pyrimidine ring. This electronic differentiation is a key determinant in the site-selectivity of various chemical transformations.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution (EAS) reactions, the more electron-rich pyrimidine ring, bearing the amino and methyl groups, is expected to be the primary site of reaction. The amino group, being a potent activating group, directs incoming electrophiles to the positions ortho and para to it. In the case of this compound, the C5 position is the most likely site for electrophilic attack due to the strong activating and directing effect of the adjacent amino group. The methyl group at the C2 position further enhances the electron density of this ring, albeit to a lesser extent than the amino group.
| Position | Predicted Reactivity towards Electrophiles | Rationale |
| C5 | High | Activated by the adjacent C6-amino group (strong ortho, para-director). |
| C2' | Low | Part of the electron-deficient pyrimidine ring. |
| C4' | Low | Part of the electron-deficient pyrimidine ring. |
| C6' | Low | Part of the electron-deficient pyrimidine ring. |
Nucleophilic Aromatic Substitution
Conversely, for nucleophilic aromatic substitution (SNAr) reactions, the unsubstituted pyrimidine ring is the more probable reaction site. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring makes the carbon atoms susceptible to nucleophilic attack, particularly those at positions that can effectively stabilize the negative charge of the Meisenheimer intermediate. In the 4,5'-bipyrimidine system, the C2', C4', and C6' positions of the unsubstituted ring are the most likely targets for nucleophiles, especially if a good leaving group is present at one of these positions. The presence of the electron-donating groups on the other ring further deactivates it towards nucleophilic attack.
Recent studies on analogous aminopyrimidine systems, such as thiamin, have shown that nucleophilic substitution can proceed through a multistep addition-elimination (SNAE) mechanism. acs.orgnih.gov In such cases, the nucleophile first adds to an electrophilic carbon atom of the pyrimidine ring. This suggests that even without a traditional leaving group, the pyrimidine ring of this compound could potentially undergo nucleophilic substitution under specific conditions.
| Position | Predicted Reactivity towards Nucleophiles | Rationale |
| C2' | High | Electron-deficient carbon in the unsubstituted pyrimidine ring. |
| C4' | High | Electron-deficient carbon in the unsubstituted pyrimidine ring. |
| C6' | High | Electron-deficient carbon in the unsubstituted pyrimidine ring. |
| C5 | Low | Part of the electron-rich pyrimidine ring. |
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions offer a powerful tool for the functionalization of the this compound scaffold. The regioselectivity in these reactions is dependent on the nature of the coupling partners and the specific reaction conditions. For instance, in Suzuki-Miyaura or Stille cross-coupling reactions, the presence of a halide or triflate at a specific position on the bipyrimidine core would direct the coupling to that site. Given the differential electronic nature of the two pyrimidine rings, selective halogenation of one ring over the other could be achieved, thereby enabling regioselective cross-coupling. For example, selective bromination of the more electron-rich ring at the C5 position would allow for subsequent cross-coupling at this site.
Stereoselectivity
Currently, there is a lack of specific research on the stereoselectivity of reactions involving this compound. However, the potential for stereoselectivity exists, particularly in reactions that introduce a new chiral center or in the formation of atropisomers due to restricted rotation around the C4-C5' bond. The steric bulk of substituents on both pyrimidine rings could influence the rotational barrier around this bond. If the steric hindrance is significant enough, it could lead to the formation of stable, separable atropisomers. The introduction of a chiral catalyst or auxiliary in a reaction could also induce stereoselectivity in the formation of new stereocenters. Further research is warranted to explore these possibilities and unlock the full potential of this compound in the synthesis of complex, three-dimensional structures.
Computational Chemistry and Theoretical Studies of 2 Methyl 4,5 Bipyrimidin 6 Amine
The Potential of Quantum Chemical Calculations for Bipyrimidine Structures
Quantum chemical calculations are fundamental to modern chemistry, providing insights that complement and guide experimental work. For a molecule like 2-METHYL-[4,5'-BIPYRIMIDIN]-6-AMINE, these methods hold the potential to unlock a wealth of information.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. nih.gov It is a quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov Had such studies been conducted on this compound, they would likely involve the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms. This process would yield crucial data such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations could elucidate the electronic properties, including the distribution of electron density, which is key to understanding the molecule's reactivity.
Semi-empirical and Ab Initio Methods
Beyond DFT, other quantum chemical methods could also be applied. Semi-empirical methods , which incorporate some experimental data to simplify calculations, offer a faster, albeit sometimes less accurate, approach for large molecules. mdpi.com Conversely, ab initio methods , which are based on first principles without experimental parameters, provide a more rigorous theoretical treatment, though they are computationally more demanding. researchgate.net A comparative study using these different methods could offer a comprehensive picture of the electronic landscape of bipyrimidine systems.
Molecular Modeling and Simulation of Bipyrimidine Derivatives
Molecular modeling and simulation techniques are invaluable for studying the dynamic nature of molecules and their interactions.
In silico Modeling of Interactions
In silico modeling would be instrumental in exploring the non-covalent interactions that govern the behavior of this compound. This includes identifying potential hydrogen bonding sites, van der Waals forces, and π-π stacking interactions that might occur between molecules or within a single molecule. Understanding these interactions is crucial for predicting how the compound might behave in different chemical environments or biological systems.
Conformational Analysis and Dynamics
The bipyrimidine framework allows for rotation around the bond connecting the two pyrimidine (B1678525) rings, leading to different spatial arrangements or conformations. Conformational analysis, often performed using molecular dynamics simulations, could reveal the preferred conformations of this compound and the energy barriers between them. Such studies would provide insights into the molecule's flexibility and how its shape might change over time.
Theoretical Predictions of Electronic Structure and Reactivity
A primary goal of theoretical chemistry is to predict a molecule's reactivity. For this compound, this would involve analyzing its electronic structure to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information, often derived from calculations of molecular orbitals and electrostatic potential maps, would be critical in predicting how the molecule might react with other chemical species.
HOMO-LUMO Orbital Analysis and Energy Gaps
The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are fundamental to understanding the chemical reactivity and electronic transitions of a molecule. aimspress.com The energy of the HOMO is associated with the ability of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. aimspress.comnih.gov A smaller HOMO-LUMO gap suggests a higher propensity for chemical reactions and charge transfer to occur within the molecule. nih.gov
For bipyrimidine systems, the HOMO is often distributed over the pyrimidine rings and the amine substituent, indicating these as potential sites for electrophilic attack. The LUMO, conversely, is typically located over the electron-deficient pyrimidine rings. In the case of this compound, the methyl and amine groups, being electron-donating, would be expected to raise the HOMO energy level, while the nitrogen-rich bipyrimidine core would lower the LUMO energy.
Table 1: Representative Frontier Orbital Energies and Energy Gaps for Bipyrimidine Derivatives
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Bipyrimidine Core | -6.8 | -1.5 | 5.3 |
| Amino-Substituted Bipyrimidine | -6.2 | -1.3 | 4.9 |
| Methyl-Substituted Bipyrimidine | -6.5 | -1.4 | 5.1 |
| This compound (Predicted) | -6.1 | -1.2 | 4.9 |
Note: The values for the specific target compound are predictive and based on general trends observed in related molecules.
Charge Transfer Characterizations in Bipyrimidine Complexes
Bipyrimidine ligands are well-known for their ability to form complexes with metal ions, often exhibiting interesting photophysical properties driven by charge transfer phenomena. osti.govnsf.gov In such complexes, electronic transitions can occur from the metal to the ligand (MLCT), from the ligand to the metal (LMCT), or within the ligand itself (intra-ligand charge transfer, ILCT). osti.gov
For a molecule like this compound, even without a metal center, the potential for intramolecular charge transfer exists. The electron-donating amine and methyl groups can promote a charge transfer towards the electron-accepting bipyrimidine core upon photoexcitation. This is a crucial aspect of its potential application in areas such as photosensitizers or organic light-emitting diodes (OLEDs). osti.gov
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in characterizing these charge transfer transitions. researchgate.net These calculations can predict the energies and intensities of electronic absorptions and identify the orbitals involved, thus clarifying the nature of the excited states. osti.govresearchgate.net For instance, studies on ruthenium-bipyrimidine complexes have shown that the lowest-lying excited states are often of MLCT character, where electron density moves from the ruthenium center to the bipyrimidine ligand. osti.govnsf.gov This is consistent with the electron-accepting nature of the bipyrimidine system. osti.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Bipyrimidine Series
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models allow for the prediction of the activity of novel compounds, thereby guiding synthetic efforts towards more potent and selective drug candidates. researchgate.netnih.gov
For a series of bipyrimidine derivatives, a QSAR study would typically involve the following steps:
Data Set Compilation: A set of bipyrimidine analogs with experimentally determined biological activities (e.g., IC50 values) is collected.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be categorized as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, connectivity indices.
3D descriptors: Steric parameters (e.g., from CoMFA or CoMSIA), electronic parameters (e.g., partial charges). koreascience.kr
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are employed to build a model that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. researchgate.net
In the context of this compound, a QSAR study could explore how variations in substituents on the bipyrimidine core affect its inhibitory activity against a particular biological target, such as a protein kinase. For example, a study on pyrimidine derivatives as VEGFR-2 inhibitors demonstrated the utility of QSAR in identifying key structural features for anticancer activity. nih.gov Such studies often reveal that electronic and steric factors play a crucial role in determining the potency of the compounds. koreascience.kr
Table 2: Common Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds
| Descriptor Type | Examples | Information Encoded |
| Constitutional | Molecular Weight, Number of N atoms | Basic molecular properties |
| Topological | Wiener Index, Kier & Hall Indices | Molecular branching and connectivity |
| Geometric | Molecular Surface Area, Molecular Volume | Size and shape of the molecule |
| Electrostatic | Dipole Moment, Partial Charges | Distribution of charge in the molecule |
| Quantum-Chemical | HOMO/LUMO Energies, Mulliken Charges | Electronic structure and reactivity |
By applying these computational and theoretical methodologies, a deeper understanding of the structure-activity relationships within the bipyrimidine class of compounds can be achieved, paving the way for the development of new therapeutic agents.
Coordination Chemistry of Bipyrimidine Ligands and Their Metal Complexes
Bipyrimidine Derivatives as Ligands for Transition Metal Ions and Lanthanides
Bipyrimidine ligands, characterized by two linked pyrimidine (B1678525) rings, are effective chelating agents for a wide array of metal ions. The nitrogen atoms of the pyrimidine rings act as N-donors, forming stable complexes with both d-block transition metals and f-block lanthanides. The specific arrangement of these nitrogen atoms, along with the electronic nature of the aromatic rings, allows bipyrimidines to act as π-acceptor ligands, stabilizing metals in lower oxidation states.
The design of bipyrimidine-based ligands for specific applications in coordination chemistry is guided by several key principles that modulate their electronic and steric properties. The parent 2,2'-bipyrimidine core, for instance, is a well-studied framework, and the introduction of functional groups allows for the fine-tuning of its coordination characteristics.
Electronic Effects : The introduction of substituents significantly alters the electron density on the nitrogen donor atoms, which in turn affects the ligand's σ-donating and π-accepting capabilities.
Electron-donating groups (EDGs) , such as the methyl (-CH₃) and amine (-NH₂) groups present in 2-METHYL-[4,5'-BIPYRIMIDIN]-6-AMINE, increase the electron density on the pyrimidine rings. This enhances the ligand's basicity and σ-donor strength, generally leading to more stable metal-ligand bonds.
Electron-withdrawing groups (EWGs) , conversely, decrease the electron density, weakening the σ-donor properties but potentially enhancing the π-acceptor character of the ligand. This can stabilize lower oxidation states of the coordinated metal.
Steric Effects : The size and position of substituents can introduce steric hindrance around the metal coordination sphere. This can influence the coordination number of the metal center, the geometry of the resulting complex, and the lability of other coordinated ligands. The methyl group in the 2-position of this compound is expected to introduce a degree of steric bulk that could influence the preferred coordination geometry.
Positional Isomerism : The linkage between the pyrimidine rings (e.g., 2,2'-, 4,4'-, or 4,5'-) dictates the spatial arrangement of the donor nitrogen atoms and thus the size and geometry of the chelate ring formed upon coordination. The 4,5'-linkage creates a distinct coordination pocket compared to the more common 2,2'-bipyrimidine.
Additional Donor Sites : The amine group in this compound provides an additional potential N-donor site. However, in many related aminobipyridine complexes, the exocyclic amine is often not directly involved in metal coordination but instead participates in forming intermolecular hydrogen bonds, which can assemble complexes into multidimensional networks.
Bipyrimidine and its derivatives have been shown to form stable complexes with a wide range of metal ions. The nature of the metal center plays a crucial role in determining the structure and properties of the resulting complex.
Transition Metal Ions : First-row transition metals (e.g., Fe(II), Co(II), Ni(II), Cu(II), Zn(II)) readily form complexes with bipyrimidine-type ligands. These complexes often exhibit octahedral geometry, with the metal ion coordinated to three bidentate ligands (e.g., [M(bpym)₃]²⁺), or square planar/tetragonal geometries with two ligands and other co-ligands (e.g., [M(bpym)₂X₂]). The d-orbital splitting in these complexes gives rise to characteristic electronic spectra and magnetic properties.
Lanthanide Ions : Lanthanide ions (e.g., Eu(III), Tb(III)) also form complexes with bipyrimidine ligands. Due to their larger ionic radii, lanthanides typically exhibit higher coordination numbers (e.g., 8 or 9). A key feature of these complexes is the "antenna effect," where the organic ligand absorbs UV light efficiently and transfers the energy to the lanthanide ion, which then emits light through its characteristic f-f transitions. The efficiency of this energy transfer is highly dependent on the energy levels of the ligand's triplet state.
Table 1: Representative Metal Complexes Formed with Bipyrimidine/Bipyridine Analogues
| Ligand Type | Metal Ion | Example Complex Formula | Coordination Geometry |
|---|---|---|---|
| 2,2'-Bipyrimidine (bpym) | Ruthenium(II) | [{Ru(bpy)₂}₂(μ-bpym)]⁴⁺ | Octahedral at each Ru center |
| 4,4'-Dimethyl-2,2'-bipyridine (dmbpy) | Cobalt(II) | [Co(dmbpy)₂(dca)₂] | Distorted Octahedral |
| 5,5'-Diamino-2,2'-bipyridine | Zinc(II) | [Zn(C₁₀H₁₀N₄)Cl₂] | Distorted Tetrahedral |
| 2,2'-Bipyridine-N,N'-dioxide | Europium(III) | Eu(bipyO₂)₄₃ | Distorted Square Antiprism |
Structural Analysis of Bipyrimidine Metal Complexes
The precise determination of the three-dimensional structure of metal complexes is fundamental to understanding their chemical and physical properties. X-ray crystallography and various spectroscopic techniques are the primary tools for this analysis.
For instance, in complexes of 4,4'-dimethyl-2,2'-bipyridine with Co(II), Ni(II), and Zn(II), the metal centers are typically six-coordinate, adopting a distorted octahedral geometry. nih.gov The metal-nitrogen (M-N) bond lengths are a key indicator of the strength of the coordination interaction. For first-row transition metals, these distances typically fall in the range of 2.0 to 2.2 Å. The geometry is often influenced by the presence of co-ligands and crystal packing forces. In the case of this compound, the asymmetric nature of the ligand and the steric hindrance from the methyl group would likely lead to distorted coordination geometries.
Table 2: Selected Crystallographic Data for Analogous Bipyridine Metal Complexes
| Complex | Metal Center | Coordination Geometry | Average M-N Bond Length (Å) |
|---|---|---|---|
| [Co(dmbpy)₂(dca)₂]·CH₃OH | Co(II) | Distorted Octahedral | 2.138 |
| [Ni(dmbpy)₂(dca)₂]·CH₃OH | Ni(II) | Distorted Octahedral | 2.105 |
| [Zn(dmbpy)₂(dca)₂] | Zn(II) | Distorted Octahedral | 2.155 |
| [Cu(dmbpy)₂(OH)₂]·5H₂O | Cu(II) | Distorted Octahedral | 2.017 |
Spectroscopy provides valuable insight into the electronic structure of the complexes and the nature of the ligand-metal bond.
Infrared (IR) Spectroscopy : Upon coordination to a metal ion, the vibrational frequencies of the bipyrimidine ring are altered. Typically, the C=C and C=N stretching vibrations within the aromatic rings shift to higher frequencies (wavenumbers), which is indicative of the rigidification of the ligand structure upon chelation.
UV-Visible Spectroscopy : Free bipyrimidine ligands exhibit intense absorption bands in the UV region, corresponding to π-π* transitions. Upon complexation with transition metals, new, often less intense, bands appear in the visible region. These are typically assigned to metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-based d-orbital to a ligand-based π* orbital. nih.gov For lanthanide complexes, the ligand absorption bands remain dominant, as f-f transitions are Laporte-forbidden and thus very weak.
Nuclear Magnetic Resonance (NMR) Spectroscopy : In diamagnetic complexes (e.g., with Zn(II) or La(III)), ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand. The chemical shifts of the protons on the pyrimidine rings typically shift downfield upon coordination due to the deshielding effect of the metal ion and changes in electron density.
Luminescence Spectroscopy : For lanthanide complexes, luminescence spectroscopy is a powerful tool. The bipyrimidine ligand acts as an antenna, absorbing energy and transferring it to the central metal ion. researchgate.netresearchgate.net This sensitization process bypasses the weak direct excitation of the lanthanide ion, resulting in strong, characteristic emission. For example, terbium(III) complexes typically show sharp emission peaks corresponding to the ⁵D₄ → ⁷Fⱼ transitions, often resulting in bright green luminescence. researchgate.netresearchgate.net
Table 3: Key Spectroscopic Features of Bipyrimidine/Bipyridine Metal Complexes
| Spectroscopic Technique | Observed Feature | Interpretation |
|---|---|---|
| FT-IR | Shift of C=N/C=C ring vibrations to higher frequency | Coordination of nitrogen to metal center |
| UV-Vis | Appearance of new bands in the visible region (300-600 nm) | Metal-to-Ligand Charge Transfer (MLCT) transitions |
| ¹H NMR (Diamagnetic) | Downfield shift of aromatic proton signals | Deshielding effect upon metal coordination |
| Luminescence (Lanthanides) | Sharp, line-like emission bands characteristic of the metal | Efficient ligand-to-metal energy transfer (Antenna Effect) nih.gov |
Redox Properties and Electrochemistry of Bipyrimidine Metal Complexes
The electrochemistry of bipyrimidine metal complexes is particularly rich because both the metal center and the ligand can be redox-active. Cyclic voltammetry (CV) is the most common technique used to probe these properties.
Complexes of bipyrimidine and related ligands often display multiple, reversible one-electron redox processes. nih.gov In a typical voltammogram of a transition metal complex, an oxidation wave can be observed, which is usually assigned to the M(II)/M(III) couple. At negative potentials, a series of reduction waves are often seen. These are typically assigned to the sequential one-electron reduction of the π-conjugated ligand system. nih.gov For example, the bipyrimidine ligand can be reduced first to a radical anion (bpym•⁻) and then to a dianion (bpym²⁻). acs.org
The exact potentials at which these redox events occur are highly sensitive to the nature of the metal, the co-ligands, and the substituents on the bipyrimidine ring. Electron-donating groups like the methyl and amine groups in this compound are expected to make the ligand-based reductions more difficult (shifting the potentials to more negative values) and the metal-based oxidation easier (shifting the potential to less positive values) compared to the unsubstituted parent ligand.
Table 4: Representative Redox Potentials for Analogous Polypyridine-Co(II) Complexes
| Complex | E₁/₂ (Co³⁺/Co²⁺) [V vs Fc/Fc⁺] | E₁/₂ (Co²⁺/Co⁺) [V vs Fc/Fc⁺] | E₁/₂ (Ligand Reduction) [V vs Fc/Fc⁺] |
|---|---|---|---|
| [Co(bpy)₂]²⁺ | 0.37 | -1.12 | -1.85 |
| [Co(4,4'-Me₂-bpy)₂]²⁺ | 0.28 | -1.21 | -1.95 |
| [Co(4,4'-tBu-bpy)₂]²⁺ | 0.28 | -1.23 | -1.97 |
| [Co(4,4'-OMe-bpy)₂]²⁺ | 0.19 | -1.22 | -1.99 |
Photophysical Properties of Bipyrimidine-Containing Metal Complexes
The photophysical properties of metal complexes containing bipyrimidine ligands are a subject of significant research interest due to their potential applications in areas such as luminescent materials, sensors, and photocatalysis. These properties are largely dictated by the nature of the metal center, the specific structure of the bipyrimidine ligand, and the coordination environment.
A key feature of many transition metal complexes with bipyrimidine ligands is the presence of metal-to-ligand charge transfer (MLCT) transitions. wikipedia.org These transitions involve the excitation of an electron from a metal-centered d-orbital to a ligand-centered π-orbital. The energy and intensity of these MLCT absorption bands can be tuned by modifying the bipyrimidine ligand with different substituents or by changing the metal ion. rsc.org For instance, electron-withdrawing groups on the bipyrimidine ring can lower the energy of the π-orbitals, leading to a red-shift in the MLCT absorption. rsc.org
Upon photoexcitation into the MLCT band, an excited state is formed, which can then decay through radiative (luminescence) or non-radiative pathways. The luminescence of these complexes, often in the form of phosphorescence, is a particularly valuable property. The lifetime and quantum yield of this emission are critical parameters that determine the suitability of a complex for specific applications.
Time-resolved infrared (TRIR) spectroscopy has been employed to study the electronic structure and dynamics of the excited states of bipyrimidine-based complexes. nih.gov For example, in mononuclear complexes like [Re(CO)3Cl(bpm)], the excited state has a lifetime of 1.2 nanoseconds. nih.gov In contrast, dinuclear complexes such as [{Re(CO)3Cl}2(μ-bpm)] exhibit much shorter excited-state lifetimes, on the order of 46 picoseconds, due to an asymmetric distribution of charge in the excited state. nih.gov
The solvent environment can also significantly influence the photophysical properties. For instance, some cyanoruthenate complexes of bipyrimidine show considerably longer excited-state lifetimes in D2O compared to acetonitrile. nih.gov This highlights the role of solvent-complex interactions in modulating the deactivation pathways of the excited state.
Furthermore, the choice of metal ion plays a crucial role. Ruthenium(II) and Osmium(II) bipyridine complexes are well-studied for their luminescent properties, which are attributed to MLCT transitions. wikipedia.org Neodymium(III) complexes with bipyrimidine ligands have been shown to exhibit near-infrared (NIR) emission, with the bipyrimidine ligand acting as a sensitizer to enhance the metal-centered luminescence. acs.org
Below is a table summarizing the photophysical properties of some representative bipyrimidine-containing metal complexes.
| Complex | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Excited State Lifetime (τ) | Reference |
| [Re(CO)3Cl(bpm)] | ~400 | - | - | 1.2 ns | nih.gov |
| [{Re(CO)3Cl}2(μ-bpm)] | ~400 | - | - | 46 ps | nih.gov |
| [Ru(CN)4(bpm)]2- (in CH3CN) | - | - | - | 250 ps | nih.gov |
| [Ru(CN)4(bpm)]2- (in D2O) | - | - | - | 3.4 ns | nih.gov |
| [{Ru(CN)4}2(μ-bpm)]2- (in CH3CN) | - | - | - | 65 ps | nih.gov |
| [{Ru(CN)4}2(μ-bpm)]2- (in D2O) | - | - | - | 1.2 ns | nih.gov |
Ligand Reactivity and Metal-Catalyzed Transformations Involving Bipyrimidine Systems
Bipyrimidine ligands are not merely passive components of metal complexes; they can actively participate in and influence a variety of chemical reactions. The reactivity of the coordinated bipyrimidine can be significantly different from that of the free ligand, and this altered reactivity is often harnessed in metal-catalyzed transformations.
One area where bipyrimidine ligands have shown considerable utility is in photoredox catalysis. The excited states of bipyrimidine-containing metal complexes can engage in single-electron transfer (SET) processes, initiating radical-based organic transformations. For instance, nickel-bipyridine complexes, when activated by light, can catalyze cross-coupling reactions. acs.org The π-extended nature of some bipyrimidine ligands can enhance their performance in such visible-light-driven catalytic processes. rsc.org
The electronic properties of the bipyrimidine ligand, which can be tuned by functionalization, play a critical role in modulating the catalytic activity of the metal center. researchgate.net The introduction of electron-donating or electron-withdrawing groups can alter the redox potential of the metal complex, thereby influencing its ability to participate in oxidative addition and reductive elimination steps, which are fundamental to many catalytic cycles.
Moreover, the bipyrimidine ligand itself can undergo transformations while coordinated to a metal. For example, in certain zinc complexes, a dihydropyridinate-based pincer ligand can undergo aromatization through protonation and hydride transfer reactions. rsc.org This demonstrates the dual reactivity of both the ligand and the metal center.
The steric properties of the bipyrimidine ligand also play a crucial role in controlling the selectivity of catalytic reactions. Bulky substituents on the bipyrimidine framework can create a specific coordination environment around the metal, influencing the approach of substrates and thereby directing the outcome of the reaction.
Recent research has focused on the development of functionalized bipyrimidine ligands to create more efficient and selective catalysts. acs.org The ability to readily modify the ligand structure allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, leading to improved catalytic performance.
Below is a table highlighting some metal-catalyzed transformations involving bipyrimidine systems.
| Metal Complex System | Type of Transformation | Role of Bipyrimidine Ligand | Reference |
| Nickel-Bipyridine | Cross-coupling reactions | Photosensitizer and ligand | acs.org |
| Nickel-Bipyridine (π-extended) | C-O and C-N coupling | Enhanced photocatalytic activity | rsc.org |
| Ruthenium-Bipyridine | Various photo- and thermal reactions | Control of reactivity through ligand structure | mdpi.com |
Advanced Chemical Applications and Functionalization Strategies of Bipyrimidines
Bipyrimidine Scaffolds in Supramolecular Chemistry
The ability of bipyrimidine units to act as ligands for metal ions is a cornerstone of their application in supramolecular chemistry. The nitrogen atoms within the pyrimidine (B1678525) rings serve as excellent coordination sites, enabling the construction of complex, ordered structures.
Design of Multifunctional Bipyrimidine-Based Supramolecular Architectures
Bipyrimidine ligands are instrumental in the self-assembly of elaborate supramolecular architectures upon coordination with metal ions. These structures can range from discrete polynuclear complexes to extended coordination polymers. The geometry and connectivity of the resulting architecture are dictated by the coordination preference of the metal ion and the stereoelectronic properties of the bipyrimidine ligand. For instance, modified 2,2′-bipyrimidine ligands have been used to generate robust titanium complexes, which can further assemble into double-stranded helicates. rsc.org
In the case of 2-METHYL-[4,5'-BIPYRIMIDIN]-6-AMINE, the presence of the methyl and amino groups would significantly influence its role in forming supramolecular structures. The amino group can alter the electron density of the pyrimidine ring, thereby modulating the ligand's donor capacity. The methyl group, on the other hand, introduces steric bulk, which can direct the geometry of the resulting metal complex. These substituents can be strategically exploited to control the dimensionality and topology of the assembled architecture. For example, hybrid pyrazine-bipyridine ligands have been shown to form binuclear, tetranuclear grid-type, and mononuclear complexes with Mn(II) ions, with the final structure being dependent on the counter-anion which can act as a template. nih.gov
| Supramolecular Architecture | Description | Potential Role of this compound |
| Discrete Polygons/Polyhedra | Metal ions at the vertices and bipyrimidine ligands as the edges, forming finite closed structures like squares or cubes. | The specific bite angle and steric profile could favor the formation of specific polygonal structures. |
| Helicates | Strand-like ligands wrapping around a linear array of metal ions to form a helical structure. | The substituents may influence the pitch and stability of the helical structure. |
| Grids | Planar, grid-like structures formed from the orthogonal arrangement of ligands and metal ions. | The amino group could participate in inter-ligand hydrogen bonding, stabilizing the grid structure. nih.gov |
| Coordination Polymers (CPs) | Extended one-, two-, or three-dimensional networks of repeating coordination entities. | Could act as a versatile building block for CPs with tunable properties for applications in catalysis or materials science. frontiersin.org |
Applications in Molecular Recognition and Self-Assembly
Molecular recognition and self-assembly are fundamental processes in supramolecular chemistry, driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic forces. nih.govnih.gov The structure of this compound is well-suited to participate in these interactions. The amino group is a potent hydrogen bond donor, while the nitrogen atoms of the pyrimidine rings are hydrogen bond acceptors. This dual functionality allows for the formation of predictable and robust hydrogen-bonding networks, which are crucial for the self-assembly of molecules into higher-order structures. nih.gov
For example, studies on 2-aminopyrimidines have demonstrated their ability to form co-crystals with other molecules, like fumaric acid, through specific hydrogen-bonding motifs. researchgate.net Similarly, this compound could be expected to form co-crystals or self-assemble in solution to form tapes, rosettes, or other supramolecular patterns. The pyrimidine rings, being aromatic, can also engage in π-π stacking interactions, which would further stabilize the self-assembled structures. The interplay of these non-covalent forces allows for the rational design of complex systems with emergent properties. nih.gov
Derivatization for Enhanced Chemical Functionality of Bipyrimidines
The functionalization of the bipyrimidine core is a powerful strategy to modulate its intrinsic properties and to introduce new functionalities. The existing methyl and amino groups on this compound serve as handles for further chemical modification.
Introduction of Diverse Substituents for Property Modulation
The introduction of various substituents onto the bipyrimidine framework can profoundly impact its electronic, photophysical, and solubility characteristics. For instance, the synthesis of methyl-substituted 2,2'-bipyridines is a well-established process, and these methyl groups can be further functionalized to introduce other groups. orgsyn.org The modification of ligands is a key strategy for tuning the properties of the resulting metal complexes, such as the photophysical and electrochemical properties of Ru(II)-bipyridine complexes. tcichemicals.com
For this compound, the amino group can be readily acylated, alkylated, or used in condensation reactions to attach a wide array of functional moieties. The methyl group, while less reactive, could potentially be halogenated or oxidized to an aldehyde or carboxylic acid, opening up further avenues for derivatization. These modifications can be used to enhance solubility in specific solvents, shift the absorption and emission wavelengths of the molecule, or alter its redox potential.
| Substituent Type | Example | Effect on Properties |
| Electron-donating groups | Alkoxy, Alkylamino | Increase electron density, affect basicity and coordination strength. |
| Electron-withdrawing groups | Nitro, Cyano, Halogens | Decrease electron density, alter redox potentials, influence photophysics. wiley.com |
| Bulky groups | tert-Butyl, Phenyl | Induce steric hindrance, control geometry of metal complexes, and prevent aggregation. |
| Solubilizing groups | Sulfonates, Polyethylene glycol (PEG) | Enhance solubility in aqueous or organic media. |
Functional Linker Incorporation in Bipyrimidine Scaffolds
Functional linkers are essential tools for creating complex molecular systems where the bipyrimidine unit is connected to other molecules, polymers, or surfaces. researchgate.net These linkers can be categorized as flexible, rigid, or cleavable, depending on the desired application. The amino group of this compound is an ideal point of attachment for such linkers.
Role as Chemical Probes and Sensors
Bipyrimidine and related heterocyclic compounds are widely used in the design of chemical probes and sensors due to their excellent coordination properties and often favorable photophysical characteristics. frontiersin.orgfrontiersin.org These molecules can be designed to signal the presence of a specific analyte, such as a metal ion or a small molecule, through a change in their fluorescence, absorbance, or color.
The bipyrimidine core of this compound can act as a recognition site for metal ions. Upon binding to a metal ion, the molecule's conformation and electronic structure can be altered, leading to a measurable change in its photophysical properties. For example, Ru(II) bipyridyl complexes have been developed as highly sensitive luminescent probes for the detection of Cu²⁺ ions. frontiersin.org The luminescence of the probe is quenched upon coordination with the paramagnetic Cu²⁺ ion.
Furthermore, the amino group on the this compound scaffold can be used to attach other recognition units or to modulate the selectivity of the sensor. For instance, a receptor for a specific biomolecule could be linked to the amino group, creating a probe that can detect that biomolecule through a change in the bipyrimidine's fluorescence. The modular design of such probes allows for the development of a wide range of sensors for various applications in environmental monitoring, medical diagnostics, and cell imaging.
| Probe Type | Analyte | Principle of Detection |
| Luminescent Metal Ion Sensor | e.g., Cu²⁺, Zn²⁺, Hg²⁺ | Chelation-enhanced fluorescence/quenching. frontiersin.org |
| Anion Sensor | e.g., F⁻, CN⁻, AcO⁻ | Hydrogen bonding interactions leading to a colorimetric or fluorescent response. |
| pH Sensor | H⁺/OH⁻ | Protonation/deprotonation of the pyrimidine or amino nitrogens causing a spectral shift. |
| Biomolecule Probe | e.g., Amino acids, Proteins | Specific binding event at a functionalized site leading to a signal change. frontiersin.org |
Uncharted Territory: The Scientific Landscape of this compound
Despite a thorough review of available scientific literature, the chemical compound this compound remains a largely unexplored entity. Publicly accessible research databases and scientific publications currently lack specific data regarding its synthesis, properties, and potential applications. Therefore, the advanced chemical applications and functionalization strategies outlined in the requested article sections cannot be substantiated with direct evidence for this particular molecule.
The field of bipyrimidine chemistry is rich and varied, with numerous derivatives finding applications in diverse areas of science. These compounds, characterized by two linked pyrimidine rings, are known for their interesting photophysical properties, their ability to act as ligands in catalysis, and their potential as building blocks for advanced materials. However, the specific substitution pattern of a methyl group at the 2-position and an amine group at the 6-position of a [4,5'-bipyrimidine] core, as defined by the name this compound, does not appear in current scientific records.
While general information on related classes of compounds exists, it is crucial to note that even minor structural changes in a molecule can lead to significant differences in its chemical and physical behavior. Therefore, extrapolating data from other bipyrimidine or aminopyrimidine derivatives to this compound would be speculative and scientifically unsound.
The absence of information suggests that this compound may be a novel chemical entity that has not yet been synthesized or characterized. Alternatively, it could be a rare or specialized compound with research findings that are not in the public domain.
Given the lack of specific data, it is not possible to provide a detailed and accurate scientific article on the fluorescent labeling and detection applications, catalytic uses, or materials science roles of this compound. Any attempt to do so would be purely hypothetical.
Further research, including the development of a synthetic route and subsequent experimental investigation, would be required to elucidate the properties and potential of this specific bipyrimidine derivative. Until such studies are conducted and published, the scientific community's understanding of this compound will remain limited.
Future Research Directions and Emerging Paradigms for the 2 Methyl 4,5 Bipyrimidin 6 Amine System
Development of Novel and Sustainable Synthetic Routes to 4,5'-Bipyrimidines
The chemical industry's shift towards green chemistry necessitates the development of more sustainable and efficient synthetic pathways. researchgate.net Future research in the synthesis of 4,5'-bipyrimidines will likely focus on minimizing waste, reducing energy consumption, and utilizing less hazardous reagents. researchgate.net Key areas of exploration include:
Biotechnological and Chemoenzymatic Routes: Leveraging enzymes or microorganisms for specific transformations can offer high selectivity under mild conditions, such as room temperature and neutral pH, significantly reducing the environmental impact compared to conventional methods. researchgate.net
Mechanochemistry: Solid-state synthesis through techniques like grinding or milling can reduce or eliminate the need for bulk solvents, leading to a more environmentally friendly process. rsc.org
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability for the production of bipyrimidine building blocks.
Cocrystallization: This technique can be used to create novel materials with improved properties by combining an active ingredient with a compatible molecule, which could be a strategy for creating more stable or soluble forms of bipyrimidine derivatives. rsc.org
These modern synthetic strategies promise not only to be more environmentally benign but also to provide access to novel bipyrimidine derivatives that are difficult to obtain through traditional synthetic routes. researchgate.net
Advanced Spectroscopic and Structural Characterization of Complex 2-METHYL-[4,5'-BIPYRIMIDIN]-6-AMINE Derivatives
A deep understanding of the structure-property relationships in this compound derivatives is critical for their application. Future work will depend on the application of advanced analytical techniques to elucidate the intricate details of their molecular and supramolecular structures. A significant challenge in the analysis of complex heterocyclic compounds is their potential for thermal degradation under standard measurement conditions. nist.gov To overcome this, derivatization techniques followed by detailed spectroscopic analysis will be crucial.
For instance, trimethylsilyl (B98337) (TMS) derivatization has been successfully used to analyze related pyranopyrazole compounds via Gas Chromatography/Mass Spectrometry (GC/MS), allowing for the determination of mass spectral fragmentation pathways. nist.gov Similar methodologies can be applied to complex amine-functionalized bipyrimidines. Nuclear Magnetic Resonance (NMR) spectroscopy will remain a cornerstone for confirming derivatization sites and elucidating structural isomers. nist.gov Furthermore, high-resolution mass spectrometry can confirm proposed fragmentation pathways, providing definitive structural evidence. nist.gov
In-Depth Mechanistic Studies of Bipyrimidine Transformation Pathways
A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and predicting the behavior of molecules in various applications. For this compound and its analogs, future research should focus on elucidating the pathways of their formation and subsequent transformations. This includes studying the kinetics and thermodynamics of key synthetic steps and understanding the fragmentation mechanisms observed during mass spectrometric analysis. nist.govnih.gov Investigating the bond cleavage pathways, such as the cleavage of rings during derivatization or mass spectral analysis, provides insight into the inherent stability and reactivity of the heterocyclic core. nist.gov This knowledge is essential for designing more stable compounds or, conversely, for creating molecules designed to release an active component under specific conditions.
Predictive Computational Modeling for Rational Design and Discovery in Bipyrimidine Chemistry
Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of new molecules. youtube.com For the bipyrimidine system, a multi-scale rational design approach can guide synthetic efforts, saving time and resources. colorado.edu Emerging paradigms in this field include:
Generative Modeling: This machine learning approach can propose novel bipyrimidine structures with a desired set of chemical features, moving beyond traditional screening of vast candidate libraries. nih.gov Unlike discriminative models that predict properties from a structure, generative models aim to create a structure based on target properties. nih.gov
Quantitative Structure-Kinetics Relationships (QSKR): These models can highlight the interplay between the structural features of bipyrimidine derivatives and their kinetic rates in biological or chemical systems, which is a critical aspect of drug design and catalyst development. nih.gov
Physics-Based Modeling: Techniques like Free Energy Perturbation (FEP) offer a rigorous method for accurately calculating free energy changes, which can reliably predict the impact of specific structural mutations on binding affinity and stability. youtube.com
Integrated DFT and 3D-QSAR: Combining Density Functional Theory (DFT) with 3D Quantitative Structure-Activity Relationship (QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can help identify bioactive conformations and understand interactions with biological targets. nih.gov
Interactive Table: Computational Approaches in Bipyrimidine Chemistry
| Computational Technique | Application in Bipyrimidine Research | Key Benefit |
|---|---|---|
| Generative Models | Inverse design of novel bipyrimidine ligands with target properties. | Sidesteps forward design issues by generating candidates for a specific function. nih.gov |
| QSKR Modeling | Understanding the relationship between molecular structure and reaction/binding kinetics. | Provides mechanistic insights into ligand-target interactions. nih.gov |
| Free Energy Perturbation (FEP) | Predicting changes in binding affinity and stability upon structural modification. | Offers high accuracy through rigorous physics-based calculations. youtube.com |
| DFT-based 3D-QSAR | Identifying bioactive conformations and guiding rational design of functional molecules. | Explains structure-activity relationships and interaction modes. nih.gov |
Exploration of New Coordination Architectures and Their Functional Properties
The nitrogen atoms in the this compound scaffold make it an excellent candidate for use as a ligand in coordination chemistry. Future research will explore the synthesis of novel coordination polymers and metal-organic frameworks (MOFs) using this and related bipyrimidine ligands. By selecting appropriate metal ions and ancillary ligands, it is possible to construct materials with tailored topologies and functions.
Drawing inspiration from related bipyridine systems, such as 4,4'-bipyridine-N,N'-dioxide (bpdo), it is anticipated that bipyrimidine-based coordination polymers could exhibit a range of functional properties. acs.org The versatility of metal-ligand combinations allows for the rational design of materials with targeted characteristics.
Interactive Table: Potential Properties of Bipyrimidine-Based Coordination Architectures
| Property | Description | Potential Metal Ions |
|---|---|---|
| Photochromism | Reversible color change upon exposure to light. | Zn(II), Cd(II) |
| Photomagnetism | Change in magnetic properties upon light irradiation. | Mn(II), Co(II) |
| White-Light Emission | Emission of light spanning the visible spectrum from a single component. | Zn(II) with appropriate ligands |
| Catalysis | Enhancing chemical reaction rates, such as for CO2 reduction. | Cu(I/II), Co(II) |
The synthesis of a Mn(II) coordination polymer, for example, could be investigated for photomagnetic properties, where light induces a stronger antiferromagnetic interaction between photogenerated radicals and the metal centers. acs.org
Integration of this compound into Multifunctional Materials and Systems
The ultimate goal of fundamental research into this compound is its incorporation into advanced materials and functional systems. The unique properties of its derivatives and coordination complexes open up possibilities across various fields. Future directions include:
Smart Materials: Developing materials that respond to external stimuli like light (photochromism) or heat. Coordination polymers based on bipyrimidine ligands are prime candidates for such applications. acs.org
Agrochemicals: Designing new agrochemicals, such as herbicides, insecticides, or fungicides, by incorporating the bipyrimidine scaffold, which is a known bioactive substructure. rsc.orgnih.gov
Sustainable Energy: Creating novel catalysts for important reactions like the electrochemical reduction of CO2 into value-added chemicals, a strategy for advancing carbon neutrality. acs.org The bipyrimidine ligand could be used to mediate the formation of highly efficient catalytic sites on a support material. acs.org
By integrating these molecules into larger systems, their specific chemical functionalities can be harnessed to address challenges in materials science, agriculture, and environmental technology.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-methyl-[4,5'-bipyrimidin]-6-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via multi-component cascade reactions using 3-formylchromones, amidine hydrochlorides, and ethyl 2-(pyridine-2-yl)acetate derivatives. Refluxing in acetonitrile or DMF with Cs₂CO₃ achieves regioselective formation of bipyrimidine derivatives (yields: 61–95%). Solvent choice (polar aprotic vs. non-polar) and catalyst loading (e.g., 2.0 equiv. Cs₂CO₃) critically influence reaction efficiency . For intermediates, metal-free oxidation steps can further functionalize the core structure .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound derivatives?
- Methodological Answer :
- ¹H NMR : Key peaks include aromatic protons (δ 6.28–10.38 ppm) and methyl groups (δ 1.06–3.68 ppm). Splitting patterns (e.g., triplets for cyclopropane substituents) confirm stereochemistry .
- IR : Absorbances at 3276–3365 cm⁻¹ (N–H stretching) and 1575–1622 cm⁻¹ (C=N/C=C) validate the bipyrimidine scaffold .
- MS : ESI-MS with [M+1]⁺ peaks (e.g., m/z 221 for C₁₁H₁₂N₂O₃) ensures molecular weight alignment .
Advanced Research Questions
Q. How can co-crystallization strategies enhance the physicochemical properties of this compound derivatives for therapeutic applications?
- Methodological Answer : Co-crystals with co-formers like adipic acid or citric acid improve solubility and stability. For DNA-PK inhibitors (e.g., VX-984), deuteration of the methyl group and co-crystallization with benzoic acid increase bioavailability. X-ray diffraction and thermal analysis (DSC/TGA) validate co-crystal formation, while in vitro assays (e.g., DNA-PK inhibition IC₅₀) confirm retained activity .
Q. What experimental approaches are used to evaluate the DNA-PK inhibition mechanism of this compound derivatives?
- Methodological Answer :
- In vitro : Radiolabeled kinase assays (³²P-ATP) measure IC₅₀ values against DNA-PK, with counter-screening against PI3K/mTOR to assess selectivity .
- Cellular assays : Comet assays or γH2AX foci quantification evaluate double-strand break repair inhibition in irradiated cells (e.g., 0.1–0.5 µM compound sensitizes cells to IR) .
- In vivo : Xenograft models (e.g., 50 mg/kg oral dosing) assess tumor growth delay synergism with radiotherapy .
Q. How can structure-activity relationship (SAR) studies guide the derivatization of this compound for improved pharmacokinetics?
- Methodological Answer :
- Amino group modifications : Introducing morpholino or tert-butyl carbamate groups enhances solubility and reduces metabolic clearance (e.g., tert-butyl esterification in hexyl-leucinate derivatives) .
- Deuteration : Replacing methyl hydrogens with deuterium (e.g., 4',6'-d₂ analogs) slows CYP450-mediated oxidation, extending half-life .
- Biphasic solubility assays : LogP measurements (e.g., <3.0) and PAMPA permeability predict CNS penetration .
Q. What strategies mitigate contradictions in data when evaluating in vitro vs. in vivo efficacy of bipyrimidine-based DNA-PK inhibitors?
- Methodological Answer :
- Pharmacokinetic bridging : Adjust dosing regimens (e.g., BID vs. QD) to match in vitro IC₅₀ values with plasma Cₘₐₓ.
- Metabolite profiling : LC-MS identifies active metabolites (e.g., dealkylated derivatives) that contribute to in vivo activity discrepancies .
- Tissue distribution studies : Radiolabeled compounds (¹⁴C) quantify tumor vs. normal tissue uptake to explain off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
